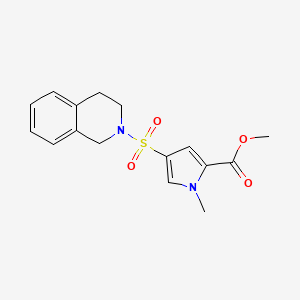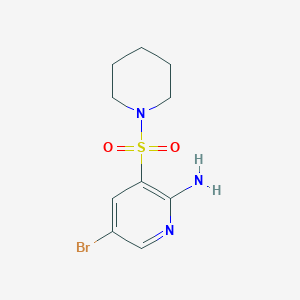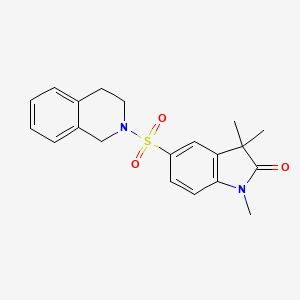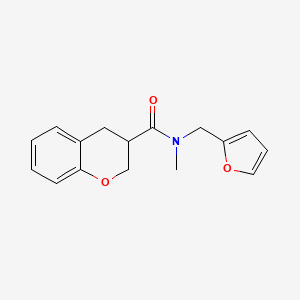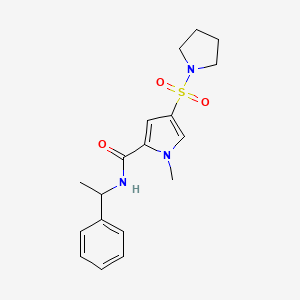
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide, also known as MMPE, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. MMPE has been shown to inhibit the activity of several enzymes involved in cancer progression, making it a promising candidate for cancer treatment.
Wirkmechanismus
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibits the activity of enzymes by binding to their active sites and preventing substrate binding. The exact mechanism of N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibition of PARP and PDE10A is not fully understood, but it is believed to involve the formation of a covalent bond between N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide and the active site of the enzyme.
Biochemical and Physiological Effects
In addition to its effects on PARP and PDE10A, N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide has been shown to have other biochemical and physiological effects. One study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of protein degradation and is overexpressed in many cancers. Inhibition of HDAC6 by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to increased protein degradation and decreased cancer cell viability. Another study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters in the brain. Inhibition of MAO-A by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to increased levels of neurotransmitters and improved mood in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide also has some limitations. It is not selective for a single enzyme, and can inhibit the activity of multiple enzymes at high concentrations. It also has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide. One direction is to develop more selective inhibitors of individual enzymes, to minimize off-target effects. Another direction is to investigate the potential of N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is potential for N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide to be developed as a treatment for neurological disorders, such as schizophrenia and depression, based on its effects on PDE10A and MAO-A.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide involves a multi-step process that begins with the reaction of 2-bromo-3-nitropyridine with morpholine to form 2-(morpholin-4-yl)pyridine-3-nitrobenzene. This compound is then reacted with 4-methoxybenzyl chloride to form N-(4-methoxybenzyl)-2-(morpholin-4-yl)pyridine-3-nitrobenzamide. Reduction of the nitro group with palladium on carbon and hydrogen gas yields the final product, N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. One study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and is overexpressed in many cancers. Inhibition of PARP by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to increased sensitivity of cancer cells to chemotherapy and radiation therapy. Another study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine signaling in the brain. Inhibition of PDE10A by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to improved cognitive function in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-28-18-6-4-16(5-7-18)13-23-20(26)21(27)24-15-19(17-3-2-8-22-14-17)25-9-11-29-12-10-25/h2-8,14,19H,9-13,15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTCHWWNUFMVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)-2-(pyridin-3-YL)ethyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


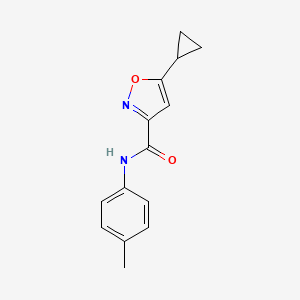
![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
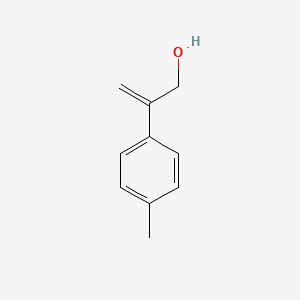
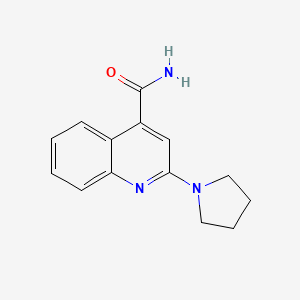
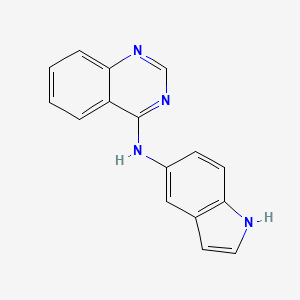
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)

